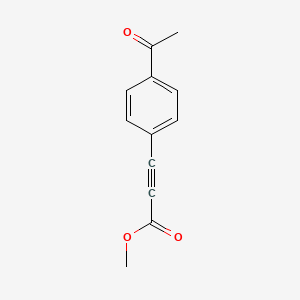

Methyl 3-(4-acetylphenyl)prop-2-ynoate

Description

Methyl 3-(4-acetylphenyl)prop-2-ynoate (CAS: Not explicitly provided; CID: 15811386) is an organic compound characterized by a propynoate ester backbone substituted with a 4-acetylphenyl group. Its molecular formula is C₁₂H₁₀O₃, and its structural features include a terminal alkyne and an acetyl group para to the propargyl ester (SMILES: CC(=O)C1=CC=C(C=C1)C#CC(=O)OC) . Predicted collision cross-section (CCS) values for various adducts range from 136.0 Ų ([M-H]⁻) to 154.9 Ų ([M+Na]⁺), suggesting moderate molecular compactness in gas-phase analyses . Limited literature or patent data are available for this compound, indicating a need for further research into its synthesis, reactivity, and applications .

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 3-(4-acetylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H10O3/c1-9(13)11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,1-2H3 |

InChI Key |

QYLPVADGULPPJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

- Molecular Formula : C₁₀H₇FO₂

- Molecular Weight : 178.15 g/mol

- Key Differences: Substituent: Fluorine atom replaces the acetyl group at the para position. Solubility: Not explicitly reported, but commercial sources note stability in standard organic solvents like DMSO or ethanol . Applications: Used as a drug impurity reference standard in pharmaceutical research . Commercial Availability: Priced at €112.00/g (CymitQuimica, 2025), with ≥97% purity .

Methyl 3-(4-Cyanophenyl)prop-2-ynoate

- Molecular Formula: C₁₁H₇NO₂ (inferred from naming conventions)

- Key Differences: Substituent: Cyano group (-CN) replaces the acetyl group. Commercial Data: Available from at least three suppliers, with the InChIKey MPXFSOLUZRIVSN-UHFFFAOYSA-N . Applications: No explicit data, but cyano groups often enhance electrophilicity in synthetic intermediates.

n-Decyl Prop-2-ynoate

- Molecular Formula : C₁₃H₂₂O₂

- Key Differences: Backbone: Longer aliphatic chain (decyl) instead of an aromatic substituent. Analytical Data: GC-MS retention time at 26.68 min and molecular weight 210 g/mol . Applications: Not specified, but propynoate esters are commonly used in polymer chemistry.

Structural and Functional Group Analysis

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -CN) : Increase electrophilicity of the alkyne, enhancing reactivity in click chemistry or cycloaddition reactions.

Analytical and Commercial Considerations

- Predicted CCS Values: this compound exhibits higher CCS values than smaller analogs (e.g., fluorophenyl derivative), reflecting its larger molecular volume .

- Pricing and Availability :

- Safety Profiles : Fluorophenyl derivatives require stringent safety measures (e.g., H303+H313+H333 hazard statements), whereas data for the acetylphenyl analog remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.